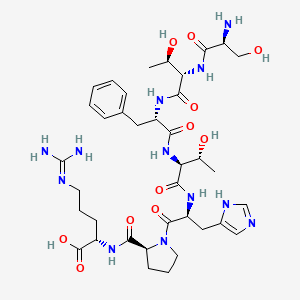
H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH is a peptide consisting of the amino acids serine, threonine, phenylalanine, threonine, histidine, proline, and arginine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiols.
科学研究应用
Peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides play essential roles in cell signaling, immune responses, and enzyme functions.
Medicine: Peptides are used as therapeutic agents for treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of new materials, cosmetics, and food additives.
作用机制
The mechanism of action of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit various signaling pathways, leading to specific biological responses.
相似化合物的比较
Similar Compounds
H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH: is similar to other peptides with sequences containing serine, threonine, phenylalanine, histidine, proline, and arginine.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for treating type 2 diabetes.
Exenatide: Another glucagon-like peptide-1 receptor agonist used for diabetes management.
Uniqueness
The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interactions with molecular targets, making it distinct from other peptides.
属性
CAS 编号 |
683750-69-8 |
|---|---|
分子式 |
C37H56N12O11 |
分子量 |
844.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H56N12O11/c1-19(51)28(47-30(53)23(38)17-50)33(56)45-25(14-21-8-4-3-5-9-21)31(54)48-29(20(2)52)34(57)46-26(15-22-16-41-18-43-22)35(58)49-13-7-11-27(49)32(55)44-24(36(59)60)10-6-12-42-37(39)40/h3-5,8-9,16,18-20,23-29,50-52H,6-7,10-15,17,38H2,1-2H3,(H,41,43)(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,59,60)(H4,39,40,42)/t19-,20-,23+,24+,25+,26+,27+,28+,29+/m1/s1 |
InChI 键 |
HXLSRERRXQGKIE-GOUQEUAPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


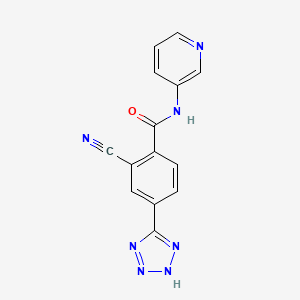
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)
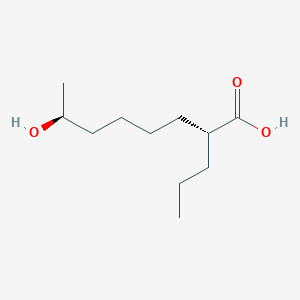

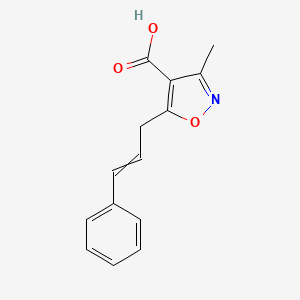
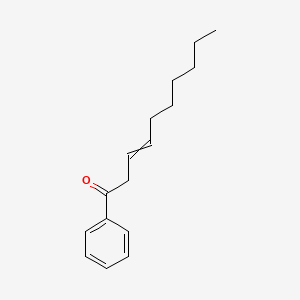


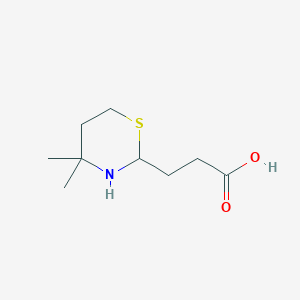
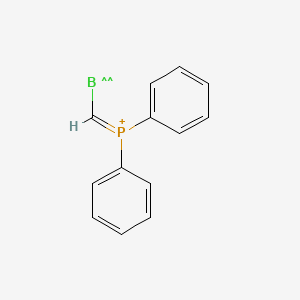
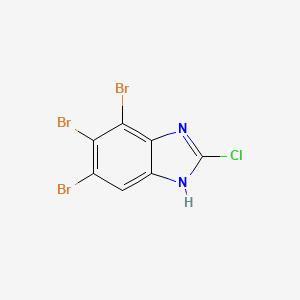

![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
